molecular formula C8H5F3O B8725510 4-(Difluoromethyl)-2-fluorobenzaldehyde

4-(Difluoromethyl)-2-fluorobenzaldehyde

Cat. No.: B8725510
M. Wt: 174.12 g/mol
InChI Key: UHIIEVZNTMPDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C8H5F3O and its molecular weight is 174.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

IUPAC Name

4-(difluoromethyl)-2-fluorobenzaldehyde

InChI

InChI=1S/C8H5F3O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H

InChI Key

UHIIEVZNTMPDKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-(difluoromethyl)-2-fluorobenzene (311 mg, 1.382 mmol) in THF (2.99 mL) was added butyllithium (1.6M solution in hexanes; 0.881 mL, 1.410 mmol) over ˜5 min at −78° C. The reaction mixture was stirred for 30 min at −78° C. then DMF (0.161 mL, 2.073 mmol) was added dropwise over ˜1 min. Stirring was continued for 20 min. The reaction mixture was quenched with aqueous 1M HCl solution/MeOH (2:1, 3 mL) and allowed to warm to room temperature. The mixture was diluted with 5 mL of water. The separated aqueous layer was with ether (5 mL). The combined organic layers were washed with 1M aqueous NaOH solution (10 mL) and saturated brine (10 mL), dried over MgSO4, filtered off and concentrated under reduced pressure. Repeated reaction with 420 mg of 1-bromo-4-(difluoromethyl)-2-fluorobenzene and combined crude materials for purification. The crude material was purified by column chromatography [SiO2, 24 g, heptane/ethyl acetate], providing 4-(difluoromethyl)-2-fluorobenzaldehyde (162.8 mg) as a yellow oil.
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
0.881 mL
Type
reactant
Reaction Step One
Name
Quantity
2.99 mL
Type
solvent
Reaction Step One
Name
Quantity
0.161 mL
Type
reactant
Reaction Step Two

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